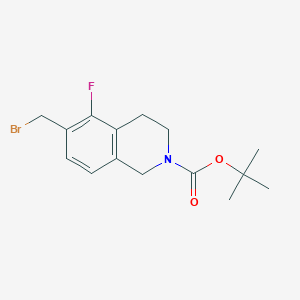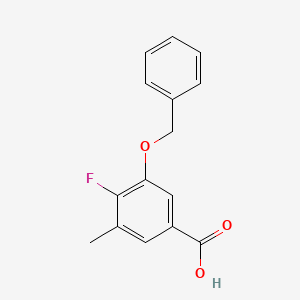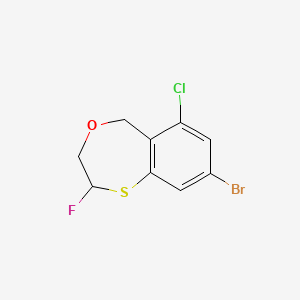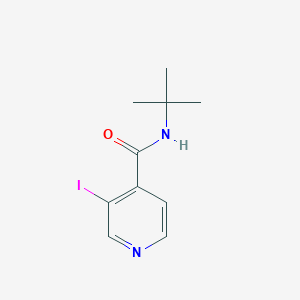
N-tert-butyl-3-iodopyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-3-iodopyridine-4-carboxamide is an organic compound with the molecular formula C10H13IN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the tert-butyl group and the iodine atom in its structure makes it a compound of interest in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-tert-butyl-3-iodopyridine-4-carboxamide can be synthesized through several methods. One common method involves the reaction of 3-iodopyridine-4-carboxylic acid with tert-butylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-butyl-3-iodopyridine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, are commonly employed. Reagents include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds or other complex structures.
Applications De Recherche Scientifique
N-tert-butyl-3-iodopyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of N-tert-butyl-3-iodopyridine-4-carboxamide depends on its specific application. In chemical reactions, the tert-butyl group and iodine atom influence the compound’s reactivity and selectivity. The molecular targets and pathways involved vary based on the context in which the compound is used. For example, in biological applications, it may interact with specific enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-tert-butyl-4-iodopyridine-3-carboxamide
- N-tert-butyl-3-bromopyridine-4-carboxamide
- N-tert-butyl-3-chloropyridine-4-carboxamide
Uniqueness
N-tert-butyl-3-iodopyridine-4-carboxamide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine or chlorine analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it suitable for specific reactions and applications.
Propriétés
Numéro CAS |
331969-21-2 |
|---|---|
Formule moléculaire |
C10H13IN2O |
Poids moléculaire |
304.13 g/mol |
Nom IUPAC |
N-tert-butyl-3-iodopyridine-4-carboxamide |
InChI |
InChI=1S/C10H13IN2O/c1-10(2,3)13-9(14)7-4-5-12-6-8(7)11/h4-6H,1-3H3,(H,13,14) |
Clé InChI |
SCGDHGAWTIPMDC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)C1=C(C=NC=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid](/img/structure/B13894667.png)

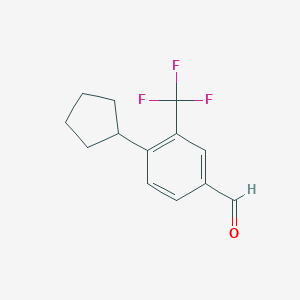
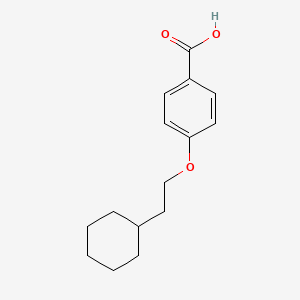
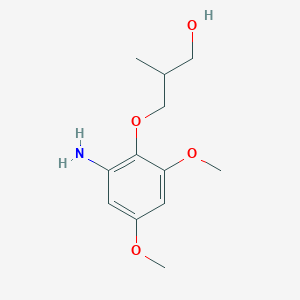
![2-{Bicyclo[2.2.2]octan-1-yl}ethan-1-ol](/img/structure/B13894693.png)
![Tert-butyl 4-[5-(1-methoxycarbonyl-2-methyl-propyl)isoxazol-3-yl]piperazine-1-carboxylate](/img/structure/B13894699.png)
![1-(1,7-Diazaspiro[4.4]nonan-1-yl)ethanone](/img/structure/B13894703.png)
![4-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B13894708.png)
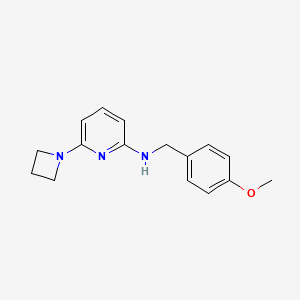
![ethyl N-[2-amino-4-[(4-methylsulfanylphenyl)methoxy]phenyl]carbamate](/img/structure/B13894717.png)
